N-(2H-3,4,5,6-Tetrahydropyran-2-yloxy)-3-[(fluoren-9-ylmethoxy)carbonylamino]propanamide N-(2H-3,4,5,6-Tetrahydropyran-2-yloxy)-3-[(fluoren-9-ylmethoxy)carbonylamino]propanamide
Brand Name: Vulcanchem
CAS No.: 850349-60-9
VCID: VC8171291
InChI: InChI=1S/C23H26N2O5/c26-21(25-30-22-11-5-6-14-28-22)12-13-24-23(27)29-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20,22H,5-6,11-15H2,(H,24,27)(H,25,26)
SMILES: C1CCOC(C1)ONC(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C23H26N2O5
Molecular Weight: 410.5 g/mol

N-(2H-3,4,5,6-Tetrahydropyran-2-yloxy)-3-[(fluoren-9-ylmethoxy)carbonylamino]propanamide

CAS No.: 850349-60-9

Cat. No.: VC8171291

Molecular Formula: C23H26N2O5

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2H-3,4,5,6-Tetrahydropyran-2-yloxy)-3-[(fluoren-9-ylmethoxy)carbonylamino]propanamide - 850349-60-9

Specification

CAS No. 850349-60-9
Molecular Formula C23H26N2O5
Molecular Weight 410.5 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[3-(oxan-2-yloxyamino)-3-oxopropyl]carbamate
Standard InChI InChI=1S/C23H26N2O5/c26-21(25-30-22-11-5-6-14-28-22)12-13-24-23(27)29-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20,22H,5-6,11-15H2,(H,24,27)(H,25,26)
Standard InChI Key QCCQKWFWVUHPFS-UHFFFAOYSA-N
SMILES C1CCOC(C1)ONC(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1CCOC(C1)ONC(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Functional Attributes

The compound’s architecture features three critical components:

  • Tetrahydropyran-2-yloxy group: A six-membered oxygen-containing heterocycle in a partially saturated form, the THP group serves as a temporary protecting group for hydroxyl functionalities. Its stability under basic conditions and labile nature under acidic cleavage (e.g., using trifluoroacetic acid) make it ideal for multi-step syntheses .

  • Fmoc-protected amine: The 9-fluorenylmethoxycarbonyl (Fmoc) group shields the primary amine during peptide elongation, with deprotection achievable via mild bases like piperidine. This orthogonal protection strategy is central to modern SPPS methodologies .

  • Propanamide linker: The –NH–(CH₂)₃–CO–NH– chain bridges the THP and Fmoc groups, providing spatial flexibility and compatibility with standard coupling reagents such as HBTU or DIC .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₂₆N₂O₅
Molecular Weight410.46 g/mol
CAS Registry Number850349-60-9
AppearanceWhite to off-white crystalline solid
StabilitySensitive to moisture, acids

Synthetic Applications in Peptide and PNA Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

The compound’s Fmoc group enables iterative peptide chain assembly on resin supports. During SPPS, the THP group protects side-chain hydroxyls of serine or threonine residues, preventing undesired side reactions during amide bond formation. Post-synthesis, the THP moiety is selectively removed under acidic conditions (e.g., 50% TFA in DCM), while the Fmoc group is retained until final deprotection . This dual-protection strategy is critical for synthesizing complex peptides with multiple post-translational modifications.

Backbone Engineering in γPNA Monomers

Recent advances in peptide nucleic acid (PNA) design leverage this compound to introduce diethylene glycol (DEG) spacers into γPNA backbones. The THP group suppresses epimerization during O-alkylation and reductive amination steps, ensuring >99.5% enantiomeric excess (ee) in final monomers . Such high optical purity is essential for maintaining the sequence-specific binding of PNAs to DNA/RNA targets.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsOutcomeSource
THP DeprotectionTFA/H₂O (95:5), 1 hrCleaves THP ether
Fmoc Removal20% Piperidine/DMF, 30 minExposes primary amine
Reductive AminationNaBH₃CN, MeOH, pH 4.5Forms secondary amine

Industrial and Research Use Cases

Large-Scale Production of Building Blocks

Commercial suppliers (e.g., Aladdin Scientific) classify this compound under "Heterocyclic Building Blocks," emphasizing its role in industrial-scale synthesis. With a lead time of five days and stringent shipping restrictions (e.g., exclusion of medical facilities), it is tailored for research laboratories and pharmaceutical manufacturing .

Compatibility with Automated Synthesizers

Machine-assisted Fmoc SPPS protocols achieve >99% stepwise coupling yields, as demonstrated in polyamide synthesis . The compound’s robustness under repetitive coupling/deprotection cycles makes it suitable for automated platforms like AAPPTec Focus XC or CEM Liberty Blue.

Future Directions and Research Opportunities

  • Expanding Orthogonal Protection Strategies: Integrating the THP/Fmoc system with emerging groups like Alloc (allyloxycarbonyl) could enable multi-directional peptide cyclization.

  • γPNA-Based Therapeutics: High-purity monomers derived from this compound may advance antisense oligonucleotide therapies targeting genetic disorders .

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